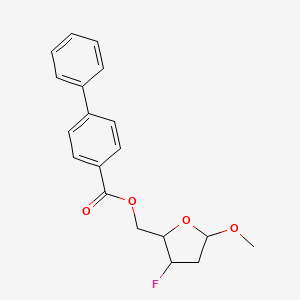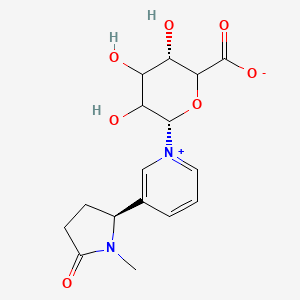
Cotinine N-Alpha-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cotinine N-Alpha-D-Glucuronide is a metabolite of cotinine, which itself is a primary metabolite of nicotine. This compound is formed through the process of glucuronidation, where cotinine is conjugated with glucuronic acid. This compound is significant in the study of nicotine metabolism and is often used as a biomarker for tobacco exposure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cotinine N-Alpha-D-Glucuronide typically involves the enzymatic glucuronidation of cotinine. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT2B10 and UGT2B17 . The reaction conditions generally require a suitable buffer system, the presence of UDP-glucuronic acid as a glucuronide donor, and the enzyme UGT.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to maximize yield. The product is then purified using chromatographic techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Cotinine N-Alpha-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions.
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by β-glucuronidase under mild acidic conditions. This reaction cleaves the glucuronic acid moiety, regenerating cotinine .
Major Products: The major product of the hydrolysis reaction is cotinine. No significant by-products are typically formed under controlled conditions .
Wissenschaftliche Forschungsanwendungen
Cotinine N-Alpha-D-Glucuronide has several important applications in scientific research:
Wirkmechanismus
Cotinine N-Alpha-D-Glucuronide exerts its effects primarily through its role as a metabolite of cotinine. The glucuronidation process enhances the solubility of cotinine, facilitating its excretion from the body. This detoxification pathway is crucial for the elimination of nicotine and its metabolites . The molecular targets involved include the UGT enzymes, which catalyze the conjugation reaction .
Vergleich Mit ähnlichen Verbindungen
Cotinine: The parent compound of Cotinine N-Alpha-D-Glucuronide, which is also a major metabolite of nicotine.
Nicotine N-Glucuronide: Another glucuronidated metabolite of nicotine, formed through a similar enzymatic process.
Trans-3’-Hydroxycotinine Glucuronide: A metabolite formed from the hydroxylation and subsequent glucuronidation of cotinine.
Uniqueness: this compound is unique due to its specific formation pathway and its role as a biomarker for tobacco exposure. Unlike other nicotine metabolites, it is specifically formed through the action of UGT2B10 and UGT2B17, highlighting the importance of these enzymes in nicotine metabolism .
Eigenschaften
Molekularformel |
C16H20N2O7 |
|---|---|
Molekulargewicht |
352.34 g/mol |
IUPAC-Name |
(3S,6S)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H20N2O7/c1-17-9(4-5-10(17)19)8-3-2-6-18(7-8)15-13(22)11(20)12(21)14(25-15)16(23)24/h2-3,6-7,9,11-15,20-22H,4-5H2,1H3/t9-,11?,12-,13?,14?,15-/m0/s1 |
InChI-Schlüssel |
XWZCZWKUGIQPJD-OIJXMVKESA-N |
Isomerische SMILES |
CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[C@@H]3C(C([C@@H](C(O3)C(=O)[O-])O)O)O |
Kanonische SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
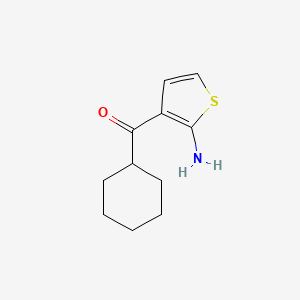
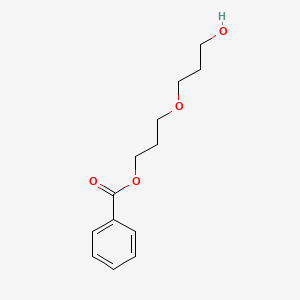

![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
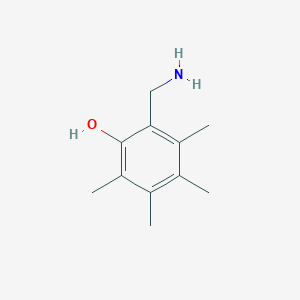


![N-[3-[[3-ethyl-5-[2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B13844717.png)
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)

![N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13844724.png)
